molecular formula C11H24ClN B2545839 3-Heptylpyrrolidine;hydrochloride CAS No. 2377033-18-4

3-Heptylpyrrolidine;hydrochloride

Cat. No.: B2545839
CAS No.: 2377033-18-4
M. Wt: 205.77
InChI Key: ZAIKRBXEWGAVES-UHFFFAOYSA-N
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Description

3-Heptylpyrrolidine;hydrochloride: is a chemical compound with the molecular formula C11H23N·HCl . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-Heptylpyrrolidine Hydrochloride are currently unknown . Understanding these pathways and their downstream effects is essential for predicting the compound’s impact on cellular processes and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Heptylpyrrolidine Hydrochloride . These factors can include the physiological environment within the body and external factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Heptylpyrrolidine;hydrochloride typically involves the alkylation of pyrrolidine with a heptyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a strong base like sodium hydride or potassium tert-butoxide. The resulting 3-Heptylpyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Heptylpyrrolidine;hydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are typical reagents.

Major Products:

    Oxidation: N-oxides of 3-Heptylpyrrolidine.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: 3-Heptylpyrrolidine;hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the heptyl group.

    N-Methylpyrrolidine: A methyl-substituted derivative.

    Piperidine: A six-membered nitrogen-containing heterocycle.

Uniqueness: 3-Heptylpyrrolidine;hydrochloride is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity and potential interactions with hydrophobic regions of biological targets, distinguishing it from simpler pyrrolidine derivatives.

Properties

IUPAC Name

3-heptylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-2-3-4-5-6-7-11-8-9-12-10-11;/h11-12H,2-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIKRBXEWGAVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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